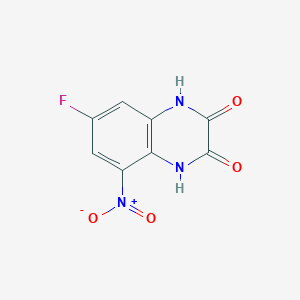
(R)-2,2-Dimethylcyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2,2-dimethylcyclopentanamine is an organic compound with a cyclopentane ring substituted with an amine group and two methyl groups at the 2-position. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethylcyclopentanamine typically involves the following steps:
Cyclopentane Derivative Formation: Starting with cyclopentane, a halogenation reaction introduces halogen atoms at the 2-position.
Amination: The halogenated cyclopentane undergoes nucleophilic substitution with an amine source, such as ammonia or an amine, to replace the halogen with an amine group.
Chiral Resolution: The racemic mixture of 2,2-dimethylcyclopentanamine is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of ®-2,2-dimethylcyclopentanamine may involve large-scale halogenation and amination processes, followed by efficient chiral resolution methods to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-2,2-dimethylcyclopentanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
®-2,2-dimethylcyclopentanamine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2,2-dimethylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into chiral active sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,2-dimethylcyclopentanamine: The enantiomer of ®-2,2-dimethylcyclopentanamine with opposite chiral configuration.
2,2-dimethylcyclopentanol: A related compound with a hydroxyl group instead of an amine group.
2,2-dimethylcyclopentanone: A ketone derivative of the cyclopentane ring.
Uniqueness
®-2,2-dimethylcyclopentanamine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity.
Eigenschaften
Molekularformel |
C7H15N |
|---|---|
Molekulargewicht |
113.20 g/mol |
IUPAC-Name |
(1R)-2,2-dimethylcyclopentan-1-amine |
InChI |
InChI=1S/C7H15N/c1-7(2)5-3-4-6(7)8/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI-Schlüssel |
NODFGJYBXPEUCQ-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1(CCC[C@H]1N)C |
Kanonische SMILES |
CC1(CCCC1N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-tert-Butoxyphenoxy)ethoxy]-1H-pyrazole](/img/structure/B8601323.png)



![1,3-Dibromo-5-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8601353.png)




![2-Bromo-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine](/img/structure/B8601387.png)




